

2-Chloroquinoline-4-carbonyl chloride chemical properties

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Compound of Interest

Compound Name: 2-Chloroquinoline-4-carbonyl chloride

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An In-depth Technical Guide to **2-Chloroquinoline-4-carbonyl chloride**: Properties, Synthesis, and Applications

Introduction

2-Chloroquinoline-4-carbonyl chloride stands as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure, featuring a quinoline core functionalized with two distinct reactive sites—a chlorine atom at the 2-position and a highly reactive carbonyl chloride at the 4-position—renders it an exceptionally versatile intermediate.[1][2] The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics, from antimalarials to kinase inhibitors used in oncology.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of **2-Chloroquinoline-4-carbonyl chloride**, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Structural Properties

The unique arrangement of functional groups in **2-Chloroquinoline-4-carbonyl chloride** dictates its physical characteristics and chemical behavior. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms creates a highly electrophilic molecule, primed for synthetic transformations.[1]

Table 1: Core Physicochemical Properties of **2-Chloroquinoline-4-carbonyl chloride**

Property	Value	Source
IUPAC Name	2-chloroquinoline-4-carbonyl chloride	PubChem[5]
CAS Number	2388-32-1	ChemicalBook[6]
Molecular Formula	C ₁₀ H ₅ Cl ₂ NO	PubChem[5]
Molecular Weight	226.06 g/mol	PubChem[5]
Physical State	Solid at room temperature	Vulcanchem[1]
SMILES	C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl	PubChem[5]

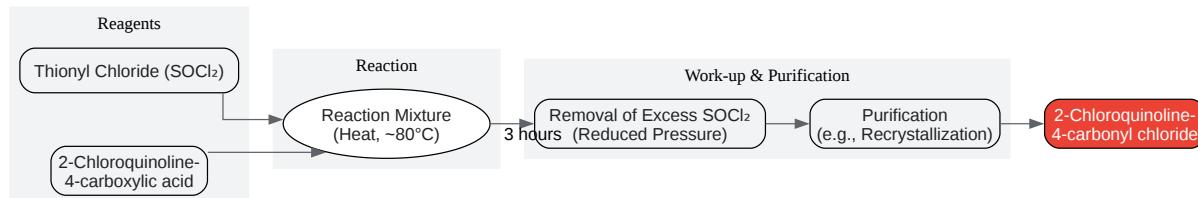
The molecule's two reactive centers are the cornerstone of its synthetic utility. The carbonyl chloride is the more reactive site, susceptible to nucleophilic acyl substitution, while the C2-chloro position can undergo nucleophilic aromatic substitution, typically under more forcing conditions.

Synthesis and Purification

The most direct and common laboratory synthesis of **2-Chloroquinoline-4-carbonyl chloride** involves the conversion of its corresponding carboxylic acid. This method is efficient and relies on readily available starting materials and reagents.

Primary Synthetic Route: Chlorination of 2-Chloroquinoline-4-carboxylic acid

The standard protocol involves treating 2-chloroquinoline-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This choice is driven by the reaction's favorable thermodynamics and the convenient removal of byproducts. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]

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Caption: Workflow for the synthesis of **2-Chloroquinoline-4-carbonyl chloride**.

Experimental Protocol: Synthesis

Disclaimer: This protocol must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gases).
- Charging the Flask: To the flask, add 2-chloroquinoline-4-carboxylic acid (1.0 eq).
- Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 eq) to the flask. The reaction can be performed neat or with a high-boiling inert solvent like toluene.
- Reaction: Heat the mixture to reflux (approximately 80°C if neat) and maintain for 2-4 hours. [\[1\]](#) Monitor the reaction progress by observing the cessation of gas evolution.
- Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical and must be done carefully to avoid contamination of the vacuum pump.
- Purification: The crude solid product can be purified by recrystallization from a suitable non-protic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the final

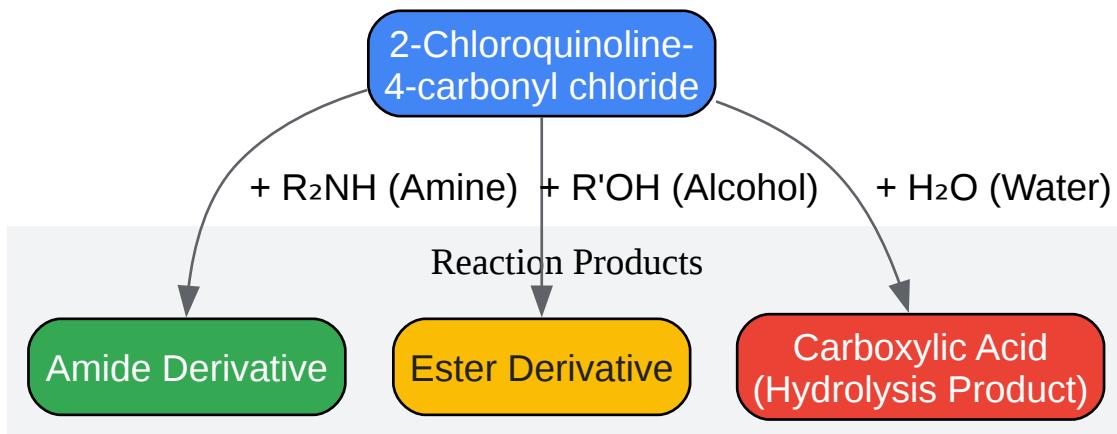
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Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Chloroquinoline-4-carbonyl chloride** is dominated by the acid chloride functional group. It is a powerful electrophile that readily reacts with a wide range of nucleophiles.

Nucleophilic Acyl Substitution

This is the most common reaction pathway for this molecule. The carbonyl carbon is highly susceptible to attack by nucleophiles (Nu^-), proceeding through a tetrahedral intermediate before expelling the chloride leaving group to form a new acyl compound.



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Caption: Key reaction pathways for **2-Chloroquinoline-4-carbonyl chloride**.

- **Amide Formation:** Reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2-chloroquinoline-4-carboxamides.^{[7][8]} These derivatives are of significant interest in drug discovery. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
- **Ester Formation:** Alcohols react similarly, though often requiring mild heating or a catalyst, to produce the corresponding esters.

- Hydrolysis: The compound is highly sensitive to moisture. It readily hydrolyzes in the presence of water back to 2-chloroquinoline-4-carboxylic acid. This necessitates careful handling and storage under anhydrous conditions.[1]

Experimental Protocol: Amide Synthesis

- Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
- Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction.
- Addition: Dissolve **2-Chloroquinoline-4-carbonyl chloride** (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
- Work-up: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (to remove excess amine and base), followed by saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude amide can be purified by column chromatography or recrystallization.

Applications in Research and Development

The primary value of **2-Chloroquinoline-4-carbonyl chloride** lies in its role as a scaffold for generating diverse molecular libraries for biological screening.

- Anticancer Drug Discovery: The quinoline ring is a core component of several kinase inhibitors.[4] By using this reagent, researchers can synthesize novel amide derivatives and test them for antiproliferative activity. For example, derivatives of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid have been investigated as potent SIRT3 inhibitors.[9] Hybrids of

7-chloroquinoline and benzimidazole have also shown strong cytotoxic activity against leukemia and lymphoma cells.[4]

- **Antimicrobial and Anti-inflammatory Agents:** Quinoline derivatives have a long history of use as antimalarial and antimicrobial agents. This building block allows for the facile synthesis of new candidates for screening against various pathogens and inflammatory targets.[10]
- **Materials Science:** The reactive nature of the acid chloride allows it to be grafted onto polymers or surfaces to introduce the quinoline moiety, potentially imparting properties like UV-absorption, thermal stability, or metal-binding capabilities.

Analytical Characterization

Confirming the identity and purity of **2-Chloroquinoline-4-carbonyl chloride** and its derivatives is achieved through standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR):**
 - ^1H NMR: The spectrum will show complex multiplets in the aromatic region (typically \sim 7.5-8.5 ppm) corresponding to the protons on the quinoline ring system.
 - ^{13}C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region (\sim 165-170 ppm). Signals for the chlorinated carbons of the quinoline ring will also be present.
- **Infrared (IR) Spectroscopy:** A strong, sharp absorption band characteristic of the C=O stretch in an acid chloride will be prominent, typically in the range of $1750\text{-}1800\text{ cm}^{-1}$.
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the compound's mass, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
- **High-Performance Liquid Chromatography (HPLC):** Purity can be assessed using reverse-phase HPLC. A published method suggests using a mobile phase of acetonitrile and water with a phosphoric acid modifier.[11]

Safety, Handling, and Storage

2-Chloroquinoline-4-carbonyl chloride is a hazardous chemical that requires strict safety protocols. As an acid chloride, it is corrosive and a lachrymator.

- Hazard Profile: Causes severe skin burns and eye damage.[\[12\]](#) Reacts with water to produce corrosive hydrogen chloride gas. Harmful if swallowed or inhaled.
- Handling:
 - Always handle inside a certified chemical fume hood.
 - Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[\[13\]](#)
 - Use only dry glassware and anhydrous solvents.
 - Avoid contact with water, alcohols, and bases.
- Storage:
 - Store in a tightly sealed container to prevent moisture ingress.
 - Keep in a cool, dry, and well-ventilated area away from incompatible materials.
 - Storing under an inert atmosphere (e.g., inside a desiccator with a drying agent or in a glovebox) is highly recommended for long-term stability.

Conclusion

2-Chloroquinoline-4-carbonyl chloride is a high-value, reactive intermediate that provides a direct entry point to a vast chemical space of quinoline derivatives. Its dual reactivity, dominated by the versatile acid chloride functionality, makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

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